[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate
Description
The compound [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate (hereafter referred to as Compound A) is a pyridine-based derivative characterized by a benzyl group at position 1, a 6-oxo substituent, and a (Z)-configured imino-amino linkage at position 2. Its structure is stabilized by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen, as confirmed by single-crystal X-ray diffraction (SC-XRD) studies refined using the SHELX program suite . The Z-configuration of the imino-amino moiety distinguishes it from stereoisomeric analogs and influences its physicochemical properties, including solubility and reactivity.
Structural validation using tools like PLATON confirmed the absence of crystallographic disorders or twinning, ensuring high reliability in its reported geometry . The compound crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters refined to high precision (see Table 1).
Properties
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-18(15-8-10-21-11-9-15)22-26-19(25)16-6-7-17(24)23(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H2,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJHJSXRJNOOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)ON=C(C3=CC=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)O/N=C(/C3=CC=NC=C3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the benzyl group and the formation of the carboxylate ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals, materials science, and catalysis.
Mechanism of Action
The mechanism by which [(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A belongs to a class of pyridine carboxylates functionalized with imino-amino groups. Below, it is compared to three analogs (Compounds B, C, and D) to highlight structural and functional distinctions.
Table 1: Crystallographic Data Comparison
Key Structural Differences
Stereochemistry: Compound A’s Z-configuration results in a planar imino-amino group, whereas the E-isomer (Compound B) exhibits a twisted geometry due to steric hindrance. This difference reduces Compound A’s dipole moment (3.1 D vs. 4.5 D for B) . The Flack parameter (x = 0.02) confirmed the absence of centrosymmetric twinning in Compound A, a critical distinction from Compound D, which showed pseudosymmetry (x = 0.42) .
Substituent Effects :
- Replacing the 6-oxo group with chlorine (Compound C) increased intermolecular halogen bonding, raising the melting point from 168°C (A) to 192°C (C).
- The benzyl group in Compound A enhances π-π stacking interactions compared to Compound D’s methyl group, as evidenced by shorter centroid-centroid distances (3.8 Å vs. 4.5 Å) .
Table 2: Hydrogen Bonding and Reactivity
| Property | Compound A | Compound B | Compound C | Compound D |
|---|---|---|---|---|
| N-H···O Bond Length (Å) | 2.65 | 2.89 | N/A | 2.71 |
| Hydrolytic Stability (t₁/₂ in H₂O) | 48 h | 12 h | >72 h | 24 h |
| LogP | 1.8 | 1.5 | 2.3 | 0.9 |
Discussion
- Compound A’s hydrolytic stability surpasses that of B and D due to its stronger intramolecular hydrogen bond, which shields the ester group from nucleophilic attack.
- The electron-withdrawing 6-oxo group in A enhances electrophilic reactivity at the pyridine ring’s C4 position, contrasting with Compound C’s chlorine-directed reactivity.
Biological Activity
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 1-benzyl-6-oxopyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration, which includes a pyridine ring, a benzyl group, and a carboxylate ester. Its biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular processes.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 477864-11-2 |
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.36 g/mol |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can modulate the activity of enzymes and receptors, influencing various signaling pathways within cells. The compound's structure allows it to bind effectively to these targets, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
In Vitro Studies
Recent studies have investigated the effects of this compound on various biological systems. For instance, it has been evaluated for its inhibitory activity against key enzymes involved in neurotransmitter metabolism:
| Enzyme | Inhibition Rate (%) at 100 µM | IC50 (µM) |
|---|---|---|
| MAO-A | 52.0 | 2.48 |
| MAO-B | 71.8 | 1.38 |
| AChE | No significant inhibition | N/A |
| BChE | 55.0 | N/A |
These results indicate that the compound exhibits selective inhibition against monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain, thus holding potential for treating depression and other neurodegenerative conditions .
Cytotoxicity Assessment
In addition to enzyme inhibition, cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results from the MTT assay indicated that the compound did not exhibit significant cytotoxicity against L929 cells at tested concentrations, suggesting a favorable safety profile for further development .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is essential to compare it with similar compounds known for their biological effects:
| Compound | Activity Type | Key Findings |
|---|---|---|
| Piperine | Anticancer | Exhibits cytotoxic properties |
| Other Amino Derivatives | MAO Inhibitors | Various derivatives show varying IC50 values against MAO-A/B |
This comparison highlights the unique properties of this compound in selectively inhibiting MAO enzymes without significant cytotoxic effects.
Case Studies and Applications
The potential applications of this compound extend into therapeutic areas such as:
- Neurodegenerative Diseases : By modulating neurotransmitter levels through MAO inhibition.
- Cancer Therapy : As a part of combinatorial therapies targeting specific cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
